Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one
Description
Properties
CAS No. |
90228-18-5 |
|---|---|
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C8H17N3O3/c1-2-3-9-4-10(6-12)8(14)11(5-9)7-13/h12-13H,2-7H2,1H3 |
InChI Key |
OKTQWTOTDZMNHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CN(C(=O)N(C1)CO)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one typically involves the condensation of ammonia, formaldehyde, and a suitable amine or amino alcohol that introduces the propyl substituent at the 5-position. The process generally proceeds via the formation of a hexahydro-s-triazine intermediate, followed by functionalization to introduce hydroxymethyl groups.
Stepwise Preparation
Step 1: Formation of Hexahydro-s-triazine Intermediate
- Equimolar amounts of ammonia and formaldehyde are reacted in aqueous solution at low temperatures (0–25 °C) to form hexahydro-s-triazine intermediates.
- The reaction is exothermic and requires temperature control to minimize side reactions such as methylene diamine or hexamethylenetetramine formation.
- A slight excess of formaldehyde and the addition of ammonia to formaldehyde (rather than vice versa) help reduce by-products.
Research Findings and Data
- The preparation method involving ammonia and formaldehyde condensation followed by reaction with propyl-containing amines yields the target compound with high purity and good yield.
- Infrared spectroscopy confirms the presence of characteristic triazine ring vibrations and hydroxymethyl groups.
- Viscosity and refractive index measurements of related hexahydrotriazine esters indicate the formation of stable, colorless oils, suggesting similar physical properties for the hydroxymethylated propyl derivative.
- The compound exhibits good stability under mild heating and vacuum distillation, facilitating purification.
Summary Table of Preparation Methods
| Method Description | Key Reagents | Conditions | Outcome/Notes |
|---|---|---|---|
| Ammonia + Formaldehyde condensation | Aqueous ammonia, formaldehyde | 0–25 °C, dilute aqueous solution | Formation of hexahydro-s-triazine intermediate |
| Reaction with propyl amine derivative | 2-amino-1-propanol or similar | Controlled temperature, neutral pH | Introduction of 5-propyl substituent |
| Hydroxymethylation | Formaldehyde | Mildly basic, controlled temp | Hydroxymethyl groups at 1,3 positions |
| Chloroformate esterification (alternative) | Alkyl chloroformates, acid acceptor | 5–10 °C, aqueous solution | Formation of tris(carboxy)hexahydrotriazine esters |
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Various substituents can be introduced into the triazine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one, also known as 1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazinan-2-one, is a triazine derivative with a variety of applications . Triazine derivatives have attracted interest for both synthetic and application standpoints .
Chemical Properties
- CAS Number: 90228-18-5
- Molecular Formula:
- Molecular Weight: 203.24
- Density: 1.214 g/cm3
- Boiling Point: 369.651°C at 760 mmHg
Applications
While the provided search results do not offer extensive details on the specific applications of this compound, they do highlight the broader uses of triazine derivatives in various fields:
- Antitumor agents: Certain 2-amino-4-morphlino-s-triazines are used clinically for their antitumor properties in treating lung, breast, and ovarian cancers .
- Aromatase inhibitors: Certain 1,3,5-triazines have demonstrated significant aromatase inhibitory activity .
- Drug development: 1,3,5-triazines have potential as siderophore-mediated drugs .
- Corticotrophin-releasing factor receptor antagonists: Some triazines exhibit potent corticotrophin-releasing factor 1 receptor antagonist activity .
- Leukotriene antagonists: Certain compounds show activity against leukotriene () antagonists, potentially protecting against gastric lesions .
- Anti-parasitic agents: Some 1,3,5-triazine-substituted polyamines show in vitro activity against Trypanosoma brucei, which causes Human African Trypanosomiasis .
- Chiral stationary phases: Triazine derivatives are used as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .
- Luminescent and optical switches: They are used in the preparation of luminescent and optical switches, as well as tri-radical cation species, particularly in 2,4,6-triamino-1,3,5-triazine compounds .
- PARP inhibitors: Triazine derivatives can be designed and synthesized as Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs .
Mechanism of Action
The mechanism by which Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table compares the target compound with glycosyl- and amino-substituted triazinones synthesized in prior studies :
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 1,3-(hydroxymethyl), 5-propyl | C₈H₁₇N₃O₃ | 203.24 | Balanced hydrophilicity/lipophilicity |
| 4-Amino-β-D-glucopyranosyl-6-methyl derivative (1h) | 1-β-D-glucopyranosyl, 4-amino, 6-methyl | C₁₄H₂₂N₄O₆ | 342.35 | Enhanced hydrophilicity (sugar moiety) |
| 6-Amino-1-α-D-mannopyranosyl-4-methyl derivative (2c) | 1-α-D-mannopyranosyl, 6-amino, 4-methyl | C₁₄H₂₂N₄O₆ | 342.35 | Stereospecific sugar group |
Key Observations :
- Substituent Impact : The target compound lacks glycosyl groups, resulting in a significantly lower molecular weight (~203 vs. ~342 g/mol) and reduced hydrophilicity compared to derivatives like 1h and 2c .
- Functional Groups : Hydroxymethyl groups in the target compound may increase reactivity in crosslinking or polymerization reactions, whereas glycosyl groups in 1h and 2c could improve biocompatibility or bioavailability in pharmaceutical contexts .
Physicochemical Properties
- Solubility : The glycosyl derivatives (e.g., 1h , 2c ) are likely water-soluble due to sugar moieties, whereas the target compound’s solubility profile is dominated by its propyl group, suggesting moderate solubility in polar organic solvents .
Biological Activity
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one (CAS Number: 90228-18-5) is a triazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes hydroxymethyl and propyl substituents on the triazine ring. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
- Molecular Formula : CHNO
- Molecular Weight : 203.24 g/mol
- CAS Number : 90228-18-5
- SMILES Notation : CCCN1CN(CO)C(=O)N(CO)C1
- InChIKey : OKTQWTOTDZMNHS-UHFFFAOYSA-N
Biological Activity Overview
This compound exhibits several biological activities that are of interest in medicinal chemistry and agricultural science. The following sections detail specific areas of activity.
1. Antitumor Activity
Recent studies have indicated that triazine derivatives can influence cancer cell proliferation. In particular, compounds related to this compound have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell survival and growth. For instance, derivatives of bis(morpholino-1,3,5-triazine) demonstrated significant antitumor efficacy in xenograft models when administered intravenously .
2. Antimicrobial Properties
Triazines have been explored for their antimicrobial properties. Studies suggest that this compound may exhibit activity against various bacterial strains due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
3. G Protein-Coupled Receptor Modulation
The compound has potential interactions with G protein-coupled receptors (GPCRs), which play a significant role in cellular signaling processes. Research indicates that modifications in triazine structures can lead to altered receptor activity, potentially influencing physiological responses such as inflammation and metabolic regulation .
Case Studies and Research Findings
Several studies have focused on the biological implications of triazine derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous triazinones (e.g., 6-amino-4-(3-chlorophenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one) are synthesized by reacting substituted benzaldehydes with guanidine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetone) . Key variables include stoichiometric ratios (e.g., aldehyde:guanidine = 1.2:1), temperature (60–80°C), and purification via trituration with Et₂O/DCM mixtures . Yield optimization requires monitoring by TLC and adjusting reaction times (typically 12–24 hrs).
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include hydroxymethyl protons (δ ~4.2–4.5 ppm) and the triazinone carbonyl carbon (δ ~150–155 ppm). For example, analogous compounds show characteristic dihydrotriazinone NH peaks (δ ~5.6–6.2 ppm, exchangeable with D₂O) .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ or [M-H]⁻ ions. For instance, 6-amino-4-(3-nitrophenyl)-triazin-2-one shows m/z 236 [M+H]⁺ .
- FTIR : Confirm hydroxyl (-OH, ~3200–3400 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : Hydroxymethyl groups may lead to hygroscopicity or hydrolysis. Store under inert conditions (N₂ atmosphere) at –20°C in desiccators. Stability studies on similar triazinones suggest monitoring degradation via HPLC (C18 columns, acetonitrile/water mobile phase) . Avoid prolonged exposure to light or humidity to prevent NOx emission upon decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the triazinone core in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions. For example, the carbonyl group in triazinones is electrophilic, making it susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the Conductor-like Screening Model (COSMO) to predict reaction pathways .
Q. What experimental strategies resolve contradictory toxicity data (e.g., LD₅₀ variations) across studies?
- Methodological Answer : Discrepancies in toxicity (e.g., oral rat LD₅₀ ranging from 8,220–8,500 mg/kg for ethyl-substituted analogs) may arise from impurities or metabolic differences. Mitigation includes:
- Purity validation : Use HPLC-MS to confirm >95% purity.
- Species-specific assays : Compare in vitro cytotoxicity (e.g., HepG2 cells) with in vivo rodent models.
- Metabolite profiling : Identify toxic intermediates via LC-QTOF-MS .
Q. How does substituent variation (e.g., propyl vs. ethyl groups) affect biological activity or environmental persistence?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Propyl groups may enhance lipophilicity (logP), affecting membrane permeability. Compare with ethyl analogs using partition coefficient assays (octanol/water) .
- Environmental Fate : Hydrolytic reactivity studies (pH 4–9 buffers, 25–50°C) can assess degradation rates. For example, cyclic dinitroureas (structurally similar) hydrolyze faster than RDX under alkaline conditions .
Q. What methodologies validate the compound’s efficacy in enzyme inhibition or antimicrobial studies?
- Methodological Answer :
- Enzyme assays : Use fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ determination. For triazinones, pre-incubate with enzymes (30 mins, 37°C) and measure residual activity .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
Key Research Gaps
- Mechanistic studies : Limited data on metabolic pathways or cytochrome P450 interactions.
- Ecotoxicity : No studies on aquatic toxicity or bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
